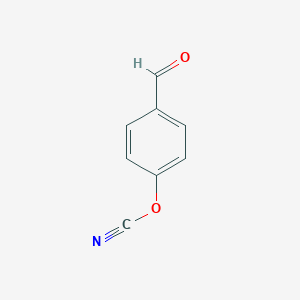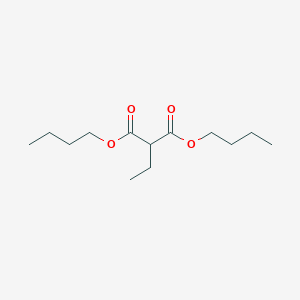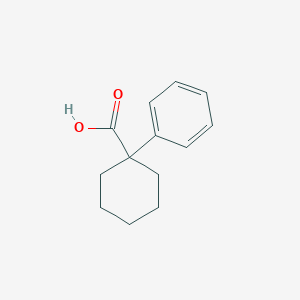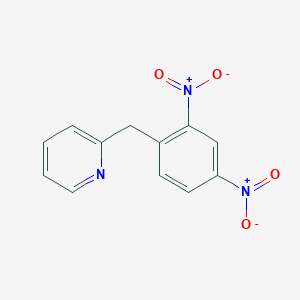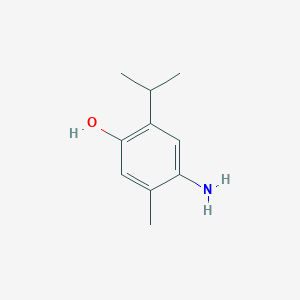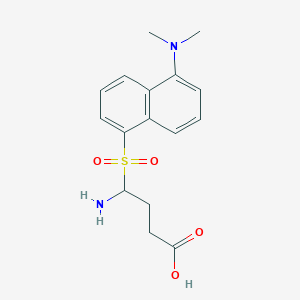
Dansyl-4-aminobutyric acid
Vue d'ensemble
Description
Dansyl-4-aminobutyric acid is a fluorescent compound widely used in biochemical and analytical applications. It is a derivative of 4-aminobutyric acid, where the amino group is modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This modification imparts strong fluorescence properties to the molecule, making it useful for various analytical techniques, including fluorescence spectroscopy and chromatography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dansyl-4-aminobutyric acid is typically synthesized through a process known as dansylation. This involves the reaction of 4-aminobutyric acid with dansyl chloride in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The resulting product is purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-4-aminobutyric acid primarily undergoes reactions typical of amino acids and sulfonyl derivatives. These include:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and carboxyl groups.
Coupling Reactions: The dansyl group can participate in coupling reactions with other fluorescent or chromophoric groups.
Common Reagents and Conditions
Dansylation: Dansyl chloride in the presence of a base (sodium carbonate or sodium bicarbonate) in an organic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various dansylated derivatives, oxidized or reduced forms of the compound, and coupled products with other fluorescent or chromophoric groups .
Applications De Recherche Scientifique
Dansyl-4-aminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein structure and function, particularly in identifying and quantifying amino acids in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques due to its strong fluorescence properties.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of Dansyl-4-aminobutyric acid is primarily based on its fluorescence properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property is exploited in various analytical techniques to identify and quantify amino acids, peptides, and proteins. The molecular targets and pathways involved include interactions with amino groups in proteins and peptides, leading to the formation of fluorescent derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: Used for the dansylation of amino acids and peptides.
Dansyl glycine: Another dansylated amino acid used in similar applications.
Dansyl serine: A dansylated derivative of serine used in biochemical studies.
Uniqueness
Dansyl-4-aminobutyric acid is unique due to its specific structure, which combines the properties of 4-aminobutyric acid with the strong fluorescence of the dansyl group. This makes it particularly useful for applications requiring the detection and quantification of amino acids and peptides in complex biological samples .
Propriétés
IUPAC Name |
4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWGSYJPVPNMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924550 | |
| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236-58-4 | |
| Record name | Dansyl-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


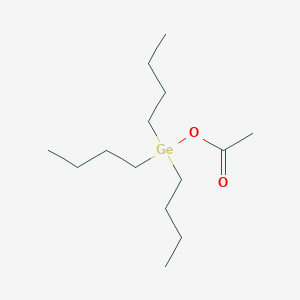
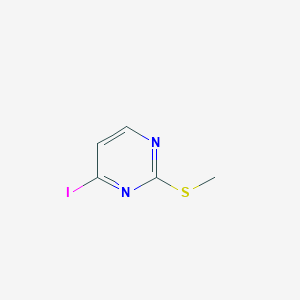
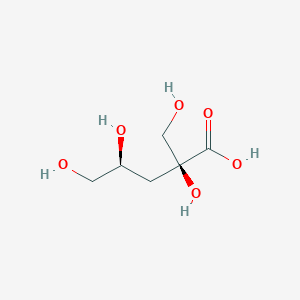
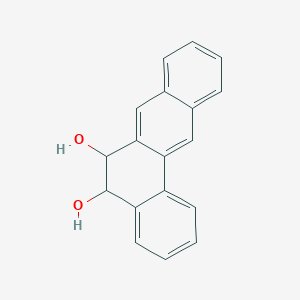
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)

